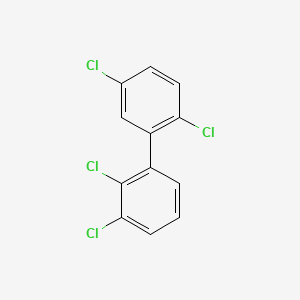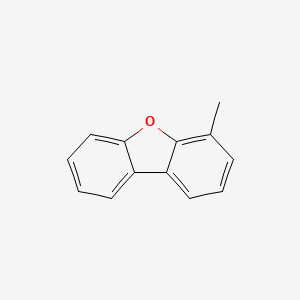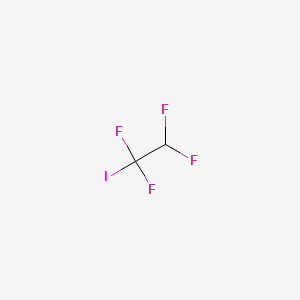
モルホリン-3,5-ジオン
概要
説明
Morpholine-3,5-dione is an organic compound with the molecular formula C₄H₅NO₃. It is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is known for its unique chemical properties and has found applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Morpholine-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: Morpholine-3,5-dione derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers and as a corrosion inhibitor in various industrial processes
作用機序
Target of Action
Morpholine derivatives, which include morpholine-3,5-dione, are known to be biologically active and are often found in pharmaceuticals
Mode of Action
Morpholine derivatives are known to interact with various biological targets, leading to changes in cellular processes . The exact interaction of Morpholine-3,5-dione with its targets and the resulting changes require further investigation.
Biochemical Pathways
Morpholine derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Morpholine derivatives are known to have a broad spectrum of pharmacological activities , suggesting that Morpholine-3,5-dione may have multiple effects at the molecular and cellular level
準備方法
Synthetic Routes and Reaction Conditions: Morpholine-3,5-dione can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the reaction of amino alcohols with α-haloacid chlorides can lead to the formation of morpholine derivatives, which can then be oxidized to produce morpholine-3,5-dione .
Industrial Production Methods: Industrial production of morpholine-3,5-dione typically involves the use of diethanolamine as a starting material. The dehydration of diethanolamine in the presence of concentrated sulfuric acid results in the formation of morpholine, which can then be further oxidized to yield morpholine-3,5-dione .
化学反応の分析
Types of Reactions: Morpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex heterocyclic compounds.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted morpholine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
類似化合物との比較
Morpholine: A simpler analog with a similar ring structure but without the dione functionality.
Piperidine: Another heterocyclic compound with a nitrogen atom in the ring but lacking the oxygen atom.
Tetrahydrofuran: A heterocyclic compound with an oxygen atom in the ring but no nitrogen atom.
Uniqueness: Morpholine-3,5-dione is unique due to the presence of both nitrogen and oxygen atoms in its ring structure, which imparts distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .
特性
IUPAC Name |
morpholine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAJVDHGJCYEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327103 | |
| Record name | morpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-05-1 | |
| Record name | morpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is morpholine-3,5-dione utilized in oligonucleotide synthesis?
A1: Morpholine-3,5-dione derivatives, particularly 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione, play a crucial role in synthesizing oligonucleotides and their phosphorothioate analogs []. This specific derivative acts as a sulfur-transfer reagent in a method employing H-phosphonate chemistry. The process involves coupling reactions with bis(2-chlorophenyl) phosphorochloridate at low temperatures (-40°C), followed by the introduction of sulfur using the morpholine-3,5-dione derivative. This results in nearly quantitative yields of the desired oligonucleotide phosphorothioates.
Q2: Can morpholine-3,5-dione be used to access other heterocyclic systems?
A2: Yes, research indicates that N-Boc morpholine-3,5-dione serves as a precursor for synthesizing various 1,4-oxazine derivatives []. This is achieved by first converting the morpholine-3,5-dione derivative into the corresponding bisvinylphosphate. This intermediate then undergoes palladium-catalyzed reactions, such as reduction, Suzuki coupling, and Stille coupling. These reactions lead to the formation of 1,4-oxazine and its 3,5-disubstituted derivatives in good yields, which can be further functionalized.
Q3: Are there any structural studies on morpholine-3,5-dione derivatives?
A3: While not directly focused on its reactivity, research on the crystal structure of 4-(2-Methoxy-4-nitrophenyl)morpholine-3,5-dione reveals that it exhibits C—H⋯π interactions, contributing to its overall stability within the crystal lattice []. This information, while seemingly basic, can be valuable when considering the design and synthesis of more complex molecules incorporating the morpholine-3,5-dione scaffold.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















